9-Methyl-1-phenazinol
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Overview
Description
9-Methyl-1-phenazinol is a derivative of phenazine, a nitrogen-containing heterocyclic compound. It is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The molecular formula of this compound is C13H10N2O, and it has a molecular weight of 210.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1-phenazinol can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzenes with appropriate carbon units, followed by oxidative cyclization . Another method includes the reductive cyclization of diphenylamines . The Wohl–Aue method and Beirut method are also employed for the synthesis of phenazine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving catalytic reactions and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-1-phenazinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
9-Methyl-1-phenazinol has significant applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Its antimicrobial properties make it a valuable compound for studying bacterial inhibition and resistance mechanisms.
Medicine: Research focuses on its potential as an antitumor agent and its role in developing new therapeutic drugs.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-Methyl-1-phenazinol involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, leading to cell death. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Phenazine: The parent compound with similar biological activities.
Pyocyanin: A phenazine derivative known for its blue pigment and antimicrobial properties.
Phenazine-1-carboxylic acid: Another derivative with significant antimicrobial activity.
Uniqueness: 9-Methyl-1-phenazinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 9-position enhances its stability and reactivity compared to other phenazine derivatives .
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
9-methylphenazin-1-ol |
InChI |
InChI=1S/C13H10N2O/c1-8-4-2-5-9-12(8)15-13-10(14-9)6-3-7-11(13)16/h2-7,16H,1H3 |
InChI Key |
XXUGUVGBZCZVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)O |
Origin of Product |
United States |
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